
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a chemical compound known for its potential applications in various scientific fields. This compound features a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an N-hydroxyacrylamide moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide typically involves the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.
Attachment to the phenyl ring: The hydrazinecarbonyl intermediate is then reacted with a phenyl derivative to form the desired phenyl-hydrazinecarbonyl compound.
Formation of N-hydroxyacrylamide: The final step involves the reaction of the phenyl-hydrazinecarbonyl compound with an acrylamide derivative under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbonyl and N-hydroxyacrylamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent environments to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form hydrogen bonds with target proteins, while the N-hydroxyacrylamide moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide: This compound is unique due to its specific structure and combination of functional groups.
Hydrazine derivatives: Compounds with similar hydrazinecarbonyl groups but different substituents on the phenyl ring.
Acrylamide derivatives: Compounds with similar N-hydroxyacrylamide moieties but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of hydrazinecarbonyl and N-hydroxyacrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
(E)-3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-4-1-7(2-5-8)3-6-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGMEUTAWDVDU-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NO)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
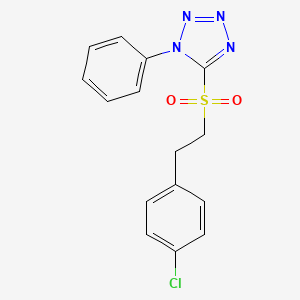

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)
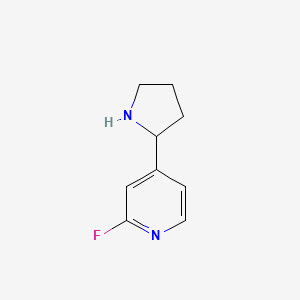
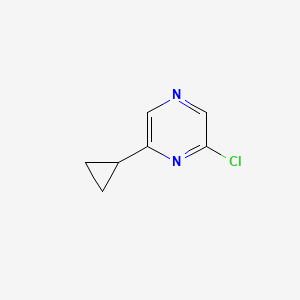
![4-(2,3-Dihydrospiro[indene-1,2-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)
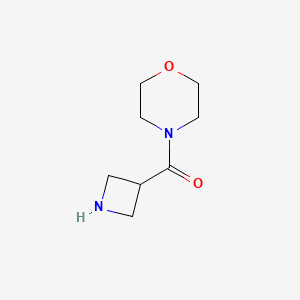

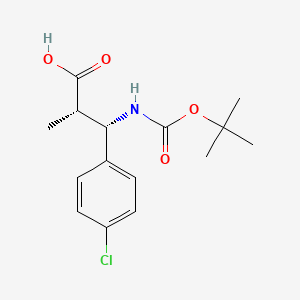
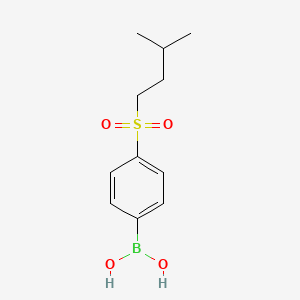
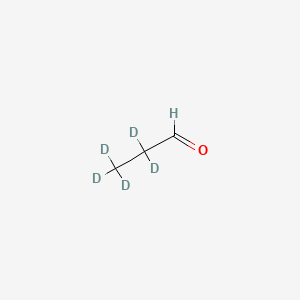
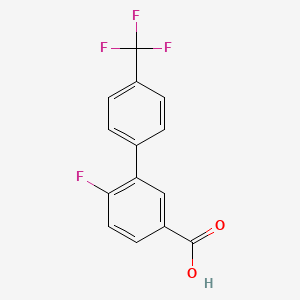
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

